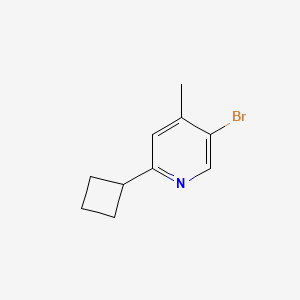

5-Bromo-2-cyclobutyl-4-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-cyclobutyl-4-methylpyridine is a chemical compound with the CAS Number: 2138547-77-8 . It has a molecular weight of 226.12 . The IUPAC name for this compound is this compound . The physical form of this compound is a powder .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrN/c1-7-5-10(8-3-2-4-8)12-6-9(7)11/h5-6,8H,2-4H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 226.12 .Scientific Research Applications

Efficient Synthesis of Novel Pyridine-Based Derivatives

A study by Ahmad et al. (2017) describes the synthesis of novel pyridine derivatives using a palladium-catalyzed Suzuki cross-coupling reaction. This process involved 5-bromo-2-methylpyridin-3-amine and led to the production of compounds with potential as chiral dopants for liquid crystals. The study also investigated the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives, with some showing significant biological activities (Ahmad et al., 2017).

Biological Evaluation of Epothilone Analogues

Nicolaou et al. (2001) conducted a study focusing on the synthesis and biological evaluation of cyclopropyl and cyclobutyl epothilone analogues. The research highlighted the importance of cyclopropyl and 5-methylpyridine moieties in conferring potent biological properties to the epothilone scaffold, which are significant in promoting tubulin polymerization and cytotoxic activities (Nicolaou et al., 2001).

Reinvestigation of the Synthesis of 5-Arylamino-2-picolines

Peterson and Tolman (1977) reinvestigated the synthesis of 5-arylamino-2-picolines, involving 5-bromo-2-methylpyridine. This study corrected earlier literature reports and provided detailed insights into the synthesis process (Peterson & Tolman, 1977).

Synthesis and Crystal Structure Analysis

Wang et al. (2008) synthesized a new Schiff base compound involving 5-bromo-2-methylpyridin-3-amine. The study detailed the crystal structure and revealed the compound's antibacterial activities, which could be significant in medicinal chemistry (Wang et al., 2008).

Safety and Hazards

properties

IUPAC Name |

5-bromo-2-cyclobutyl-4-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-5-10(8-3-2-4-8)12-6-9(7)11/h5-6,8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPVOEDSWKYNSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2404175.png)

![N-cyclopentyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2404178.png)

![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2404181.png)

![N-(3-methoxypropyl)-1-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B2404185.png)

![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2404186.png)

![1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride](/img/structure/B2404188.png)

![4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2404189.png)